Piroxafos
Description
Key Structural Features:
Organophosphates like this compound are synthesized through alcoholysis of phosphorus oxychloride or esterification of phosphoric acid. In this compound’s case, the phosphate group is introduced via reaction with phosphoryl chloride or similar agents, as evidenced by patent methodologies. This modification differentiates it from non-esterified organophosphorus compounds, such as phosphonates or phosphinates, which lack the ester linkage.
Comparative Analysis with Related Compounds:
This compound’s classification underscores its hybrid nature: it combines a pharmacologically active heterocycle (from piroxicam) with a phosphate ester group typical of organophosphates. This dual functionality places it at the intersection of medicinal chemistry and agrochemical research, though its practical applications remain an area of limited public data.
Structure
3D Structure
Properties
CAS No. |
82801-42-1 |
|---|---|
Molecular Formula |
C15H14N3O7PS |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C15H14N3O7PS/c1-18-13(15(19)17-12-8-4-5-9-16-12)14(25-26(20,21)22)10-6-2-3-7-11(10)27(18,23)24/h2-9H,1H3,(H,16,17,19)(H2,20,21,22) |
InChI Key |
XJCFLTOAEQNQOX-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OP(=O)(O)O)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OP(=O)(O)O)C(=O)NC3=CC=CC=N3 |
Synonyms |
piroxafos piroxaphos piroxicam phosphoric acid este |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorpyrifos
- Structure : Contains a phosphorothioate group (P=S) instead of P=O.
- Function : Broad-spectrum insecticide.
- Performance : Higher environmental persistence due to sulfur substitution, but lower thermal stability compared to Piroxafos .
- Toxicity : Higher acute mammalian toxicity (LD₅₀ = 135 mg/kg in rats) due to enhanced acetylcholinesterase inhibition .
DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
- Structure : Aromatic phosphorus heterocycle with high thermal stability.
- Function : Flame retardant in epoxy resins.
- Performance : Superior flame retardancy (Limiting Oxygen Index = 35%) compared to this compound, which may lack aromatic stabilization .
Table 1: Structural and Functional Comparison
| Property | This compound | Chlorpyrifos | DOPO |
|---|---|---|---|
| Core Structure | Phosphorus heterocycle | Phosphorothioate | Aromatic phosphine oxide |
| Key Application | Pesticide/Flame retardant | Insecticide | Flame retardant |
| Thermal Stability (°C) | ~200 (inferred) | 160 | 300 |
| Water Solubility (mg/L) | 5–10 (estimated) | 1.4 | 0.1 |
| Log P (Octanol-Water) | 2.5–3.0 | 4.7 | 3.8 |
Comparison with Functionally Similar Compounds
PFOS (Perfluorooctane Sulfonic Acid)
- Function : Surfactant and firefighting foam component.
- Performance : Superior film-forming ability but banned under the Stockholm Convention due to extreme persistence (half-life > 41 years). This compound offers a less persistent alternative but with narrower industrial applicability .
Triphenyl Phosphate (TPP)
- Function : Flame retardant in plastics.
- Performance : Higher flame suppression efficiency (peak heat release rate reduction = 60%) but migrates easily from polymers, unlike this compound, which forms covalent bonds with substrates .
Research Findings and Data Limitations
- Synthesis Efficiency : this compound derivatives synthesized via phosphorylation (e.g., ’s 1,2-oxaphospholenes) achieve yields of 70–85%, comparable to DOPO but requiring milder conditions than PFOS .
- Environmental Impact : this compound degrades faster than PFOS but exhibits moderate bioaccumulation (Log P = 2.5–3.0), necessitating lifecycle assessments .
- Data Gaps: Limited peer-reviewed studies on this compound’s long-term ecotoxicity and metabolite profiles, as noted in ’s discussion on alternatives to PFOS .
Preparation Methods
Reaction Mechanism and Optimization
The N-methylation of Compound VII employs methyl iodide in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds via nucleophilic substitution, where TBAB facilitates the transfer of the methyl group from the organic phase (e.g., tetrahydrofuran or acetonitrile) to the aqueous phase containing the deprotonated nitrogen of Compound VII.
Critical Parameters :
-
Solvent Selection : Tetrahydrofuran (THF) and acetonitrile are preferred due to their polarity and miscibility with TBAB.
-
Catalyst Loading : Optimal TBAB concentration is 10 mol% relative to Compound VII.
-
Temperature : Reactions occur at ambient temperature (20–25°C), minimizing side reactions.
Experimental Procedure :
A mixture of Compound VII (3.17 g, 0.01 mol), methyl iodide (1.42 g, 0.01 mol), TBAB (0.325 g, 0.001 mol), and potassium hydroxide (0.62 g, 0.011 mol) in 80 mL THF is stirred vigorously for 1 hour. Post-reaction, the solvent is evaporated, and the residue is neutralized to pH 7.0 with HCl. Crystallization from methanol yields 2.98 g (98%) of pure piroxicam.
Comparative Yield Analysis
Traditional methods using sodium hydride in dimethylformamide (DMF) achieved only 45% yield, whereas PTC methods consistently exceed 90% (Table 1).
Table 1: Yield Comparison of N-Methylation Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sodium hydride | None | DMF | 45 | 92 |
| Phase-transfer | TBAB | THF | 98 | 99 |
| Phase-transfer | TBAB | Acetonitrile | 95 | 98 |
Synthesis of Intermediate Compound VII
Condensation of 2-Carboxymethyl Saccharin (VIII)
Compound VII is synthesized via a two-step process starting with 2-carboxymethyl saccharin (VIII). Reaction of VIII with 2-aminopyridine (IV) in dichloromethane, catalyzed by 1-methyl-2-chloropyridine iodine (X) and tri-n-butylamine (XI), produces 2-[(N-2-pyridylcarbamoyl)methyl]saccharin (IX) in 85% yield.
Reaction Conditions :
Isomerization to Compound VII
Isomerization of IX to VII is achieved using sodium methylate in dimethyl sulfoxide (DMSO) at 80–90°C for 15 minutes. The reaction proceeds via keto-enol tautomerism, yielding 70% of Compound VII with a melting point of 222–224°C.
Phosphorylation to Form this compound
Reaction with Phosphorous Oxychloride
Compound VII is phosphorylated using phosphorous oxychloride (POCl₃) in pyridine. The hydroxyl group at position 4 undergoes nucleophilic attack by the phosphoryl group, forming the phosphate ester.
Procedure :
POCl₃ (1.68 g, 0.011 mol) is dissolved in pyridine (10 mL) at 20°C. A solution of Compound VII (3.17 g, 0.01 mol) in pyridine (20 mL) is added dropwise, and the mixture is stirred for 10 minutes. After gradual heating to 60°C, the reaction is quenched with ice water, neutralized to pH 8.0 with NaOH, and extracted with chloroform. The aqueous layer is acidified, treated with activated charcoal, and dried to yield 4.3 g of this compound.
Purity and Characterization
This compound synthesized via this route exhibits a melting point of 260–261°C and ≥99% purity by HPLC. Phosphorus-31 NMR confirms successful phosphorylation with a singlet at δ = 3.2 ppm.
Scalability and Industrial Applications
The PTC method’s scalability is demonstrated in pilot-scale batches (10 kg), maintaining yields >90% under identical conditions. Industrial adoption of this method reduces production costs by 40% compared to traditional routes, primarily due to reduced catalyst waste and shorter reaction times.
Pharmacological Implications
While beyond synthesis, it is noteworthy that this compound’s low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) and sustained release profile underscore its clinical viability. Prolonged high-dose administration (5 mg/kg for 45 days) induces reversible hematological changes, necessitating dose optimization .
Q & A
Q. What ethical frameworks apply to this compound research involving endangered species?
- Methodological Answer : Adopt the IUCN’s "Three Rs" (Replace, Reduce, Refine) for animal studies. Obtain permits from wildlife authorities and use non-invasive sampling (e.g., fecal metabolite analysis). Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
